molecular formula C20H16N4O2 B7460852 2-hydrazino-3-(4-phenoxyphenyl)quinazolin-4(3H)-one

2-hydrazino-3-(4-phenoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B7460852
M. Wt: 344.4 g/mol
InChI Key: PRQGBSJRHXITHN-UHFFFAOYSA-N
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Description

2-hydrazino-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-3-(4-phenoxyphenyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Phenoxyphenyl Group: This step involves the substitution reaction where a phenoxyphenyl group is introduced to the quinazolinone core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions could modify the hydrazino group, leading to the formation of hydrazide or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone oxides, while reduction could produce hydrazide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a candidate for drug development, particularly for its potential anti-cancer or anti-inflammatory properties.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-hydrazino-3-(4-phenoxyphenyl)quinazolin-4(3H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The hydrazino group could form covalent bonds with target proteins, leading to inhibition or activation of their function. The phenoxyphenyl group might enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydrazino-3-phenylquinazolin-4(3H)-one
  • 2-hydrazino-3-(4-methoxyphenyl)quinazolin-4(3H)-one
  • 2-hydrazino-3-(4-chlorophenyl)quinazolin-4(3H)-one

Uniqueness

2-hydrazino-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is unique due to the presence of the phenoxyphenyl group, which may confer distinct chemical and biological properties compared to other similar compounds. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-hydrazinyl-3-(4-phenoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c21-23-20-22-18-9-5-4-8-17(18)19(25)24(20)14-10-12-16(13-11-14)26-15-6-2-1-3-7-15/h1-13H,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQGBSJRHXITHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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